molecular formula C10H13ClO2 B8593994 1-(3-Chlorophenoxy)-2-Butanol

1-(3-Chlorophenoxy)-2-Butanol

Cat. No. B8593994
M. Wt: 200.66 g/mol
InChI Key: WGYVVPPSQMRBJN-UHFFFAOYSA-N
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Patent
US05831114

Procedure details

is obtained analogously to Example H1 by using 51.4 g of 3-chlorophenol, 28.8 g of α-butylene oxide and 1.0 g of lithium hydroxide monohydrate in a yield of 71.4 g in the form of an oil; b.p. 83°-84° C./0.04 torr.
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH3:9][CH2:10][CH:11]1[O:13][CH2:12]1.O.[OH-].[Li+]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][CH2:12][CH:11]([OH:13])[CH2:10][CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
51.4 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)O
Step Two
Name
Quantity
28.8 g
Type
reactant
Smiles
CCC1CO1
Step Three
Name
lithium hydroxide monohydrate
Quantity
1 g
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(OCC(CC)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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